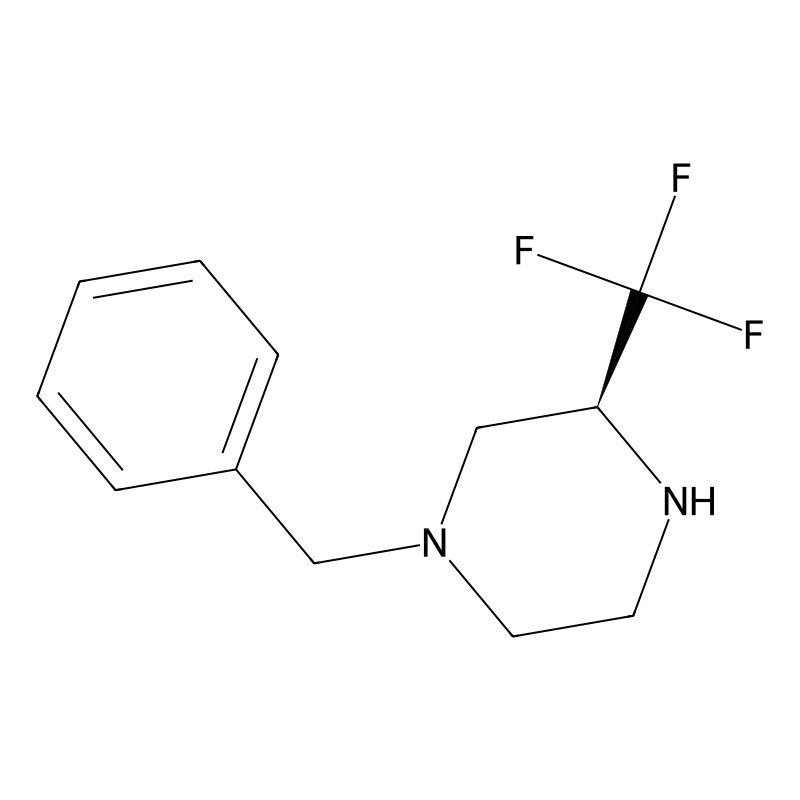

(S)-1-Benzyl-3-trifluoromethyl-piperazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-Benzyl-3-trifluoromethyl-piperazine is a piperazine derivative characterized by a benzyl group and a trifluoromethyl substituent on the piperazine ring. This compound exhibits unique structural features that may influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This molecular structure positions it as a promising candidate in medicinal chemistry, particularly for the development of novel therapeutics.

- Oxidation: The benzyl group can be oxidized to yield benzyl alcohol or benzaldehyde derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions may target the piperazine ring or the trifluoromethyl group, yielding partially or fully reduced derivatives. Lithium aluminum hydride and sodium borohydride are typical reducing agents used in these processes.

- Substitution: The compound is capable of undergoing nucleophilic or electrophilic substitution reactions, particularly at the benzyl or trifluoromethyl groups. Alkyl halides or acyl chlorides are often employed as reagents for substitution reactions .

The synthesis of (S)-1-benzyl-3-trifluoromethyl-piperazine typically involves:

- Starting Materials: The synthesis begins with commercially available benzyl piperazine derivatives.

- Trifluoroethylation: A trifluoroethylating agent is introduced under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .

Industrial production methods may optimize these laboratory conditions for higher yields, utilizing continuous flow reactors and advanced purification technologies.

(S)-1-Benzyl-3-trifluoromethyl-piperazine has potential applications in several fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing more complex pharmaceuticals, particularly those targeting central nervous system disorders.

- Biological Research: Its structural similarity to biologically active compounds makes it useful for studying receptor interactions and mechanisms of action in pharmacology.

- Chemical Industry: This compound can be utilized in producing specialty chemicals or as a reagent in organic synthesis .

Studies on (S)-1-benzyl-3-trifluoromethyl-piperazine's interactions with biological targets are essential for understanding its pharmacological profile. While specific interaction studies remain sparse, its structural features suggest it could interact with various neurotransmitter systems. Investigating its binding affinity to serotonin and dopamine receptors could provide insights into its potential therapeutic effects.

Several compounds share structural similarities with (S)-1-benzyl-3-trifluoromethyl-piperazine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-benzylpiperazine | Lacks trifluoromethyl group | Different pharmacokinetic properties |

| (S)-1-(2,2,2-trifluoroethyl)piperazine | Lacks benzyl group | Altered receptor binding affinity |

| 1-(3-trifluoromethylphenyl)piperazine | Contains trifluoromethyl but no benzyl | Potentially different metabolic pathways |

| Benzylpiperazine (BZP) | Basic piperazine structure | Known stimulant effects; widely studied |

Uniqueness: The combination of both the benzyl and trifluoromethyl groups in (S)-1-benzyl-3-trifluoromethyl-piperazine may confer unique pharmacological properties compared to its analogs, such as enhanced receptor binding or improved metabolic stability .

Diastereoselective Nucleophilic Addition Strategies

Diastereoselective nucleophilic addition reactions have emerged as a cornerstone for constructing stereochemically defined piperazine scaffolds. A seminal approach involves the use of Ellman’s chiral sulfinylimine auxiliary to control the configuration at the trifluoromethyl-bearing carbon. In a study by García Ruano et al., α-amino sulfinylimines derived from (R)-phenylglycinol underwent diastereoselective trifluoromethylation using the Ruppert–Prakash reagent (TMSCF₃) . This method yielded enantiopure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines with high diastereomeric ratios (dr > 20:1) .

For (S)-1-benzyl-3-trifluoromethyl-piperazine, a analogous strategy could be employed by substituting the phenyl group with a benzyl moiety. The reaction proceeds via nucleophilic attack of TMSCF₃ on the sulfinylimine intermediate, followed by acidic workup to remove the auxiliary (Scheme 1). The stereochemical outcome is dictated by the bulky tert-butanesulfinyl group, which shields one face of the imine, ensuring preferential attack from the less hindered side . Subsequent reductive cyclization of the resulting α-trifluoromethylamine with a benzyl-protected diamine precursor would furnish the target piperazine.

Key Optimization Parameters

- Solvent System: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances reagent solubility and reaction homogeneity .

- Temperature: Reactions conducted at –78°C minimize side reactions and improve stereoselectivity .

- Catalyst: Lewis acids such as BF₃·OEt₂ accelerate imine activation without racemization .

Multi-Component Reaction Systems for Piperazine Scaffolds

Multicomponent reactions (MCRs) offer a streamlined route to piperazine derivatives by converging multiple reactants into a single pot. A recent study demonstrated the synthesis of phosphorylated piperazines via an MCR strategy involving 1-(2-methoxyphenyl)piperazine and diverse phosphorus chlorides . Adapting this methodology, (S)-1-benzyl-3-trifluoromethyl-piperazine could be synthesized by substituting the methoxyphenyl group with a benzyl moiety and incorporating trifluoromethylation at the 3-position.

The general MCR protocol involves:

- Nucleophilic Attack: Piperazine reacts with an aldehyde or ketone to form an imine intermediate.

- Electrophilic Trapping: Trifluoromethylation using CF₃I or TMSCF₃ introduces the CF₃ group .

- Cyclization: Intramolecular amidation or alkylation closes the piperazine ring .

Advantages of MCR Systems

- Atom Economy: Reduces waste by incorporating all reactants into the final product .

- Functional Group Tolerance: Compatible with benzyl and trifluoromethyl groups without protective group strategies .

Catalytic Asymmetric Synthesis of Trifluoromethylated Piperazines

Catalytic asymmetric methods have revolutionized the synthesis of enantiomerically enriched piperazines. A Cu-catalyzed tandem 1,4-addition/trifluoromethylthiolation reaction was reported for α-SCF₃-β-substituted carbonyl compounds, achieving up to 96% enantiomeric excess (ee) . While this method focuses on thiolation, analogous strategies using CF₃ sources could be adapted for piperazine synthesis.

For (S)-1-benzyl-3-trifluoromethyl-piperazine, a palladium-catalyzed asymmetric allylic amination strategy could be employed. Starting with a prochiral diamine precursor, enantioselective allylic alkylation using a chiral PHOX ligand (e.g., (R)-BINAP) would install the benzyl and trifluoromethyl groups with high ee . Subsequent hydrogenolysis of the allyl group and cyclization would yield the target compound.

Catalytic System Optimization